

# Application Notes and Protocols for Envonalkib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Envonalkib** (also known as TQ-B3139) is a potent and selective next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met. It has demonstrated significant anti-tumor activity in preclinical models and clinical trials, leading to its approval for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] These application notes provide a detailed protocol for assessing the in vitro cell viability and anti-proliferative effects of **Envonalkib** using a colorimetric MTT assay.

### **Mechanism of Action**

**Envonalkib** competitively binds to the ATP-binding pocket of the ALK, ROS1, and c-Met receptor tyrosine kinases. This inhibition blocks the autophosphorylation and activation of these kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected include the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades. By effectively shutting down these oncogenic signaling networks, **Envonalkib** induces cell cycle arrest and apoptosis in cancer cells harboring ALK fusions, ROS1 rearrangements, or c-Met dysregulation.

## **Data Presentation**



The anti-proliferative activity of **Envonalkib** has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Compound                  | Target               | Cell Line              | Assay Type    | IC50 (nM) |
|---------------------------|----------------------|------------------------|---------------|-----------|
| Envonalkib (TQ-<br>B3139) | Wild-Type ALK        | ALK-positive cell line | Not Specified | ~1.96     |
| Envonalkib (TQ-<br>B3139) | L1196M Mutant<br>ALK | Not Specified          | Not Specified | 35.1      |
| Envonalkib (TQ-<br>B3139) | G1269S Mutant<br>ALK | Not Specified          | Not Specified | 61.3      |

Note: The specific ALK-positive cell line for the ~1.96 nM IC50 value was not detailed in the available preclinical data.

# **Experimental Protocols**

This section provides a detailed methodology for determining the in vitro cell viability of cancer cell lines treated with **Envonalkib** using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

### **Materials**

- Envonalkib (TQ-B3139)
- ALK-positive NSCLC cell line (e.g., H3122)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Dimethyl sulfoxide (DMSO), sterile
- MTT reagent (5 mg/mL in PBS), sterile-filtered
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)



- 96-well flat-bottom cell culture plates
- Phosphate-buffered saline (PBS), sterile
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm

#### **Protocol**

- · Cell Seeding:
  - Culture ALK-positive NSCLC cells (e.g., H3122) in T-75 flasks until they reach 70-80% confluency.
  - Harvest the cells using trypsin-EDTA and perform a cell count.
  - $\circ$  Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100  $\mu$ L of complete culture medium.
  - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Preparation and Treatment:
  - Prepare a stock solution of Envonalkib in DMSO (e.g., 10 mM).
  - Perform serial dilutions of the Envonalkib stock solution in complete culture medium to obtain the desired final concentrations for treatment. A suggested starting range is 0.1 nM to 10 μM.
  - Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
  - Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of Envonalkib.
- Incubation:



- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Assay:
  - After the 72-hour incubation, add 10 μL of the 5 mg/mL MTT solution to each well.
  - Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
  - Carefully aspirate the medium from each well without disturbing the formazan crystals.
  - Add 100 μL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
  - Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan.
- Data Acquisition and Analysis:
  - Measure the absorbance of each well at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
    - % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) \* 100
  - Plot the percentage of cell viability against the logarithm of the Envonalkib concentration to generate a dose-response curve.
  - Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

# **Visualizations**

# **Envonalkib Signaling Pathway Inhibition**





Click to download full resolution via product page

Caption: Envonalkib inhibits ALK/ROS1/c-Met signaling pathways.

# **Experimental Workflow for Envonalkib Cell Viability Assay**





Click to download full resolution via product page

Caption: Workflow for determining Envonalkib IC50 via MTT assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Envonalkib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Envonalkib In Vitro Cell Viability Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827855#protocol-for-envonalkib-in-vitro-cell-viability-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com